3-bromo-1-(2-methoxyethyl)-1H-pyrazole

CAS No.: 1427012-33-6

Cat. No.: VC7295087

Molecular Formula: C6H9BrN2O

Molecular Weight: 205.055

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427012-33-6 |

|---|---|

| Molecular Formula | C6H9BrN2O |

| Molecular Weight | 205.055 |

| IUPAC Name | 3-bromo-1-(2-methoxyethyl)pyrazole |

| Standard InChI | InChI=1S/C6H9BrN2O/c1-10-5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3 |

| Standard InChI Key | FGMQGKBEVSJWJE-UHFFFAOYSA-N |

| SMILES | COCCN1C=CC(=N1)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

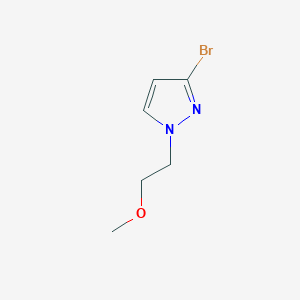

The compound consists of a five-membered pyrazole ring with two adjacent nitrogen atoms. A bromine atom occupies the 3-position, while a 2-methoxyethyl group (-CH₂CH₂OCH₃) is attached to the 1-position nitrogen (Figure 1) . This substitution pattern influences electronic distribution, rendering the bromine atom susceptible to displacement in substitution reactions.

Key Structural Features:

-

Pyrazole Core: Aromatic heterocycle with resonance stabilization.

-

Bromine Substituent: Electron-withdrawing group that enhances electrophilicity at the 3-position.

-

2-Methoxyethyl Group: Ether-containing side chain that improves solubility in polar organic solvents .

Molecular Formula and Weight:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉BrN₂O |

| Molecular Weight | 205.06 g/mol |

Synthesis and Reaction Pathways

Optimization Challenges:

-

Competing alkylation at the 2-position nitrogen requires careful control of stoichiometry .

-

Purification via column chromatography or recrystallization is essential to isolate the desired regioisomer.

Physicochemical Properties

Physical Properties

Spectroscopic Data

-

¹H NMR (CDCl₃):

-

IR (KBr):

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the 3-position undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to form biaryl derivatives, a reaction pivotal in drug discovery :

Catalytic Systems:

-

Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: K₂CO₃ or Na₂CO₃

-

Solvent: Dioxane/water (4:1)

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes nitration or sulfonation at the 5-position, though steric hindrance from the 2-methoxyethyl group may moderate reactivity.

Applications in Pharmaceutical Chemistry

Drug Intermediate

-

Kinase Inhibitors: Bromopyrazoles serve as scaffolds for tyrosine kinase inhibitors (e.g., c-Met inhibitors).

-

Antimicrobial Agents: Structural analogs exhibit activity against Gram-positive bacteria .

Agrochemicals

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume